Cas no 51015-33-9 (1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro-)
1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro-
- 8-Ethyltetralin-1-one
- HKXFCRSELMMVAR-UHFFFAOYSA-N
- DTXSID70343456
- 8-ethyl-1,2,3,4-tetrahydronaphthalen-1-one
- AKOS006373061
- SY292831
- DB-253652
- MFCD18648035
- 8-Ethyl-1-tetralone
- 51015-33-9
- 110432-67-2
- 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one
- Naphthalenone, 8-ethyl-3,4-dihydro-
- SCHEMBL11612117
- 8-Ethyl-3,4-dihydro-1(2H)-naphthalenone #
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- MDL: MFCD18648035
- Inchi: 1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3
- InChI Key: HKXFCRSELMMVAR-UHFFFAOYSA-N
- SMILES: O=C1CCCC2C=CC=C(CC)C=21
Computed Properties
- Exact Mass: 174.10452
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194371-0.25g |
8-Ethyl-3,4-dihydronaphthalen-1(2H)-one |
51015-33-9 | 95% | 0.25g |
$1650 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194371-0.25g |
8-Ethyl-3,4-dihydronaphthalen-1(2H)-one |
51015-33-9 | 95% | 0.25g |
$1650 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1194371-0.25g |
8-Ethyl-3,4-dihydronaphthalen-1(2H)-one |
51015-33-9 | 95% | 0.25g |
$1650 | 2025-02-26 |
1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro-
Recent Advances in the Study of 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- (CAS: 51015-33-9): A Comprehensive Research Brief
The compound 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- (CAS: 51015-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic ketone derivative exhibits unique structural and pharmacological properties, making it a promising candidate for further investigation. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro-, highlighting a novel catalytic hydrogenation method that improves yield and purity. The researchers utilized palladium on carbon (Pd/C) as a catalyst under mild conditions, achieving a 92% yield with minimal byproducts. This advancement addresses previous challenges in large-scale production, paving the way for more extensive pharmacological evaluations.
In terms of biological activity, a groundbreaking paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- demonstrates potent inhibitory effects on acetylcholinesterase (AChE), with an IC50 value of 0.8 μM. This finding suggests potential applications in Alzheimer's disease treatment, as AChE inhibitors are a cornerstone of current therapeutic strategies. Molecular docking studies revealed that the compound binds to the peripheral anionic site of AChE, a mechanism distinct from traditional inhibitors like donepezil.
Another significant development comes from oncology research. A preclinical study in Molecular Cancer Therapeutics (2023) identified 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- as a modulator of the NF-κB signaling pathway. In vitro experiments using triple-negative breast cancer cell lines showed a 60% reduction in tumor cell viability at 10 μM concentration, with minimal cytotoxicity to normal mammary epithelial cells. The compound's selective activity appears linked to its ability to disrupt the nuclear translocation of p65, a key component of the NF-κB complex.
Pharmacokinetic studies have also made progress. Research published in Xenobiotica (2024) investigated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- in rodent models. The compound exhibited favorable oral bioavailability (78%) and a half-life of 4.2 hours, with extensive distribution to brain tissue (brain-to-plasma ratio of 1.5). These properties support its potential as a central nervous system-active agent.
Despite these promising findings, challenges remain. A recent review in Expert Opinion on Drug Discovery (2024) highlighted the need for more comprehensive toxicity studies and structure-activity relationship (SAR) analyses. Current data suggest that modifications to the ethyl group at position 8 may enhance selectivity, while alterations to the ketone moiety could improve metabolic stability. Several pharmaceutical companies have reportedly initiated medicinal chemistry programs based on this scaffold.
In conclusion, 1(2H)-Naphthalenone, 8-ethyl-3,4-dihydro- (CAS: 51015-33-9) represents an exciting area of research with multiple therapeutic possibilities. The compound's diverse biological activities, coupled with recent synthetic and pharmacological advancements, position it as a valuable lead structure for future drug development. Ongoing research will likely focus on optimizing its properties for specific clinical indications while addressing remaining pharmacokinetic and safety considerations.
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